2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in cancer research. The presence of the bromine atom and an amino group on the pyrazole ring enhances its reactivity and biological activity, making it a subject of interest for further studies.
This compound is classified under pyrazole derivatives, which are known for their diverse pharmacological properties. It is synthesized through various chemical methods involving the modification of the pyrazole ring. The compound's unique structural features contribute to its potential applications in drug development and biological research.
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetamide typically involves several key steps:
The reactions typically require controlled conditions such as temperature and pH to optimize yields. Various solvents may be employed depending on the specific reagents used in each step.
The molecular structure of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetamide features a pyrazole ring substituted with an amino group at position three and a bromine atom at position four. The acetamide group is attached to the nitrogen atom of the pyrazole.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.12 g/mol |
IUPAC Name | 2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylacetamide |
InChI | InChI=1S/C8H13BrN4O/c1-5(2)11-7(14)4-13-3-6(9)8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key | BLWMUKZTFOMOQL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)CN1C=C(C(=N1)N)Br |
The compound can undergo various chemical reactions:
These reactions can be facilitated under specific conditions (e.g., temperature, solvent choice) to achieve desired products efficiently.
The mechanism of action for 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetamide largely depends on its biological targets. Pyrazole derivatives are known to interact with various enzymes and receptors, potentially modulating biochemical pathways. Detailed studies are required to elucidate the specific interactions and pathways influenced by this compound.
The compound exhibits typical characteristics associated with organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant data from analyses indicate that modifications to this compound can enhance potency and selectivity towards specific biological targets .
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetamide has several potential applications:
The unique structural features of this compound make it suitable for further modifications aimed at enhancing efficacy while minimizing toxicity in therapeutic applications.
The synthesis of 4-bromo-3-amino-1H-pyrazole serves as the foundational step for generating the target acetamide scaffold. This transformation employs N-bromosuccinimide (NBS) as the brominating agent under rigorously controlled conditions. Key studies demonstrate that optimal yields (≥92%) are achieved in anhydrous dimethylformamide (DMF) at –10°C to 0°C, preventing polybromination and thermal degradation [3]. The exothermic nature of this reaction necessitates precise temperature control through cryostatic baths or jacketed reactors. Catalytic additives such as p-toluenesulfonic acid (5 mol%) enhance regioselectivity, while elevated temperatures (>25°C) promote succinimide byproduct formation, reducing yields to <75% [3].
Table 1: Bromination Optimization Parameters
Solvent | Temp. Range (°C) | Catalyst | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
Anhydrous DMF | -10 to 0 | None | 2.5 | 85 |
Anhydrous DMF | -10 to 0 | PTSA (5 mol%) | 1.5 | 92 |
Tetrahydrofuran | 0 to 10 | None | 3.0 | 78 |
Acetonitrile | 0 to 5 | None | 2.0 | 80 |
Subsequent N-alkylation couples the brominated pyrazole with chloroacetamide derivatives. Research identifies DMF as the optimal solvent for this SN₂ reaction, facilitating 85–92% yields when using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours [3] . Catalytic efficiency varies significantly with solvent polarity: aprotic solvents like DMSO marginally improve kinetics but complicate downstream purification. Tertiary amine catalysts (e.g., triethylamine) reduce reaction times by 25% compared to carbonate bases but may generate quaternary ammonium impurities. Solvent-free conditions have been explored but result in heterogeneous mixing and reduced yields (≤70%) .
Table 2: N-Alkylation Performance Across Solvent Systems
Solvent | Base/Catalyst | Temp. (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
DMF | K₂CO₃ | 60 | 6 | 92 | 98.5% |
DMSO | K₂CO₃ | 65 | 5 | 89 | 97.2% |
Acetonitrile | Triethylamine | 70 | 4 | 84 | 96.8% |
Solvent-Free | K₂CO₃ | 80 | 8 | 68 | 92.1% |
Final product purification presents a critical trade-off between yield and purity. Chromatography (silica gel, ethyl acetate/methanol 9:1) delivers >99% purity but suffers from 15–20% product loss and scalability limitations [3]. In contrast, recrystallization from ethanol/water (3:1) achieves 98% purity with 85% recovery, making it preferable for multigram syntheses. For derivatives like N-benzylacetamide (EVT-13320882), toluene recrystallization removes residual succinimide, though low-molecular-weight variants (e.g., N-isopropylacetamide) require anti-solvent crystallization with n-hexane to prevent oiling [5] [6].
Scaling the bromination step introduces significant thermal hazards due to the reaction enthalpy (–85 kJ/mol). Industrial protocols mandate incremental NBS addition via solids-dosing units into chilled (–5°C) DMF, maintaining adiabatic temperature rise below 10°C [3]. Continuous-flow microreactors mitigate this further by enabling rapid heat dissipation, reducing local hot spots. Pilot studies confirm that conventional batch reactors require 3–5 hours for safe bromination at 100 kg scale, whereas flow systems complete the reaction in ≤45 minutes with equivalent yields [3].
DMF recycling is essential for economic and environmental sustainability. Industrial processes employ thin-film evaporators to recover >95% DMF from reaction mixtures, though residual brominated impurities necessitate activated carbon treatment [3]. Crystallization leverages continuous anti-solvent (water) addition in oscillating baffled reactors, yielding uniform micron-sized particles (D₅₀ = 50–70 µm) ideal for filtration. This approach reduces solvent consumption by 40% compared to batch recrystallization and enhances phase purity by suppressing polymorphic transitions [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1